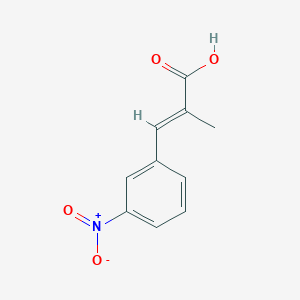![molecular formula C12H9N3O2 B11969141 2-Pyridinamine, N-[(3-nitrophenyl)methylene]- CAS No. 66385-95-3](/img/structure/B11969141.png)
2-Pyridinamine, N-[(3-nitrophenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinamine, N-[(3-nitrophenyl)methylene]- is an organic compound that belongs to the class of pyridines It is characterized by the presence of a pyridine ring attached to an amine group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, N-[(3-nitrophenyl)methylene]- typically involves the reaction of 2-aminopyridine with 3-nitrobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, which is the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, N-[(3-nitrophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Pyridinamine, N-[(3-nitrophenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, N-[(3-nitrophenyl)methylene]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitrophenyl group plays a crucial role in its biological activity, influencing the compound’s ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinamine, N-[(4-nitrophenyl)methylene]-: Similar structure but with the nitro group at the 4-position.
2-Pyridinamine, N-methyl-: Lacks the nitrophenyl group, resulting in different chemical properties.
Uniqueness
2-Pyridinamine, N-[(3-nitrophenyl)methylene]- is unique due to the position of the nitro group, which influences its reactivity and biological activity. The 3-nitrophenyl group provides distinct electronic and steric effects compared to other positional isomers.
Properties
CAS No. |
66385-95-3 |
|---|---|
Molecular Formula |
C12H9N3O2 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-N-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C12H9N3O2/c16-15(17)11-5-3-4-10(8-11)9-14-12-6-1-2-7-13-12/h1-9H |
InChI Key |
UJDGGSJKGFHUBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![isopropyl (2E)-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969077.png)
![1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene](/img/structure/B11969084.png)

![4-{[(E)-[1,1'-biphenyl]-4-ylmethylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969094.png)
![5-(3,4-dimethoxyphenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11969097.png)
![2-[4-(Propan-2-yl)cyclohexyl]propan-2-ol](/img/structure/B11969102.png)
![(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11969107.png)
![4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11969108.png)
![(5Z)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969110.png)
![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969122.png)
![N-(4-Methoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11969127.png)
![Methyl (2E)-2-[(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11969134.png)
